molecular formula C24H27N3O3 B8549845 4(3h)-Quinazolinone,2-[4-[(1-cyclopropyl-4-piperidinyl)oxy]phenyl]-8-methoxy-3-methyl-

4(3h)-Quinazolinone,2-[4-[(1-cyclopropyl-4-piperidinyl)oxy]phenyl]-8-methoxy-3-methyl-

Cat. No. B8549845
M. Wt: 405.5 g/mol
InChI Key: PVOAXOKWNYXAKA-UHFFFAOYSA-N
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Patent
US07960394B2

Procedure details

The entitled compound was obtained according to the method of Example 85 but using 2-amino-3-methoxybenzoic acid, methylamine, 4-methoxybenzaldehyde, tert-butyl 4-hydroxytetrahydro-1(2H)-pyridinecarboxylate, and [(1-ethoxycyclopropyl)oxy](trimethyl)silane.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:10]([O:11][CH3:12])=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=O.[CH3:13][NH2:14].[CH3:15][O:16][C:17]1[CH:24]=[CH:23][C:20]([CH:21]=O)=[CH:19][CH:18]=1.OC1[CH2:31][CH2:30][N:29](C(OC(C)(C)C)=O)[CH2:28][CH2:27]1.C(O[C:42]1(O[Si](C)(C)C)[CH2:44][CH2:43]1)C>>[CH3:12][O:11][C:10]1[CH:9]=[CH:8][CH:7]=[C:3]2[C:2]=1[N:1]=[C:21]([C:20]1[CH:23]=[CH:24][C:17]([O:16][CH:15]3[CH2:31][CH2:30][N:29]([CH:42]4[CH2:43][CH2:44]4)[CH2:28][CH2:27]3)=[CH:18][CH:19]=1)[N:14]([CH3:13])[C:4]2=[O:6]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C(=O)O)C=CC=C1OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C(C=O)C=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1CCN(CC1)C(=O)OC(C)(C)C
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC1(CC1)O[Si](C)(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The entitled compound was obtained

Outcomes

Product
Name
Type
Smiles
COC=1C=CC=C2C(N(C(=NC12)C1=CC=C(C=C1)OC1CCN(CC1)C1CC1)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.